1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: EN300-651199) is a fluorinated pyrazole derivative with the molecular formula C₈H₁₀F₂N₂O₂ and a molar mass of 216.18 g/mol (calculated from atomic weights). Its structure features a pyrazole ring substituted with two methyl groups (positions 3 and 5), a carboxylic acid group (position 4), and a 2,2-difluoroethyl side chain (position 1) . The presence of fluorine atoms enhances metabolic stability and electronegativity, while the carboxylic acid group enables hydrogen bonding and ionic interactions, making it a candidate for pharmaceutical and agrochemical applications .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-7(8(13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBREVOPWDTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring structure allows for versatile interactions with various biological targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties of the target compound and its analogs:
Key Observations :
- Fluorination Impact: The 2,2-difluoroethyl group in the target compound provides greater metabolic resistance compared to non-fluorinated or mono-fluorinated analogs (e.g., 2-fluoroethyl in ).
- Functional Group Influence : Carboxylic acid derivatives (target compound, C₇H₈F₂N₂O₂, C₁₅H₁₈N₂O₂) exhibit higher polarity and hydrogen-bonding capacity than aldehyde derivatives (C₈H₁₁FN₂O), which may limit membrane permeability .
- Aromatic vs.
Antioxidant Potential
Pyrazole derivatives with electron-withdrawing groups (e.g., fluorine, cyano) demonstrate notable antioxidant activity. For example, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives showed DPPH radical scavenging with IC₅₀ values ranging from 28–52 μg/mL .
Antimicrobial Activity
Fluorinated pyrazoles often exhibit enhanced antimicrobial properties due to improved membrane penetration and target binding. The 2,2-difluoroethyl group in the target compound may synergize with the carboxylic acid to disrupt microbial enzymes or membranes. In contrast, the triazole analog (C₁₁H₁₀F₂N₃O₃) with a difluoromethoxy phenyl group showed broader-spectrum activity against Gram-positive bacteria (MIC: 8–16 μg/mL) , suggesting that ring heteroatoms (triazole vs. pyrazole) significantly modulate efficacy.
Q & A
Q. What are the optimal synthesis conditions for 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid to achieve high purity and yield?
Answer: Synthesis typically involves multi-step organic reactions, with careful control of temperature, pH, and solvent systems. For fluorinated pyrazole derivatives, stepwise alkylation and carboxylation are common. For example, introducing the 2,2-difluoroethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) can improve regioselectivity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound with >95% purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- X-ray diffraction (XRD): Determines crystal structure and confirms substituent positioning (e.g., monoclinic systems observed in related pyrazole derivatives) .
- FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., difluoroethyl CH₂ signals at δ 4.5–5.0 ppm) and confirms methyl group integration .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer: Fluorinated pyrazoles are often screened for antimicrobial or enzyme-inhibitory activity. For antibacterial testing, use broth microdilution (MIC assays) against Gram-positive/negative strains. For enzyme targets (e.g., COX-2), employ fluorometric or colorimetric assays with recombinant proteins. Include positive controls (e.g., ciprofloxacin for antibiotics) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict reactivity or target interactions for this compound?
Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group may participate in hydrogen bonding with biological targets .
- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase). Prioritize docking poses with the lowest binding energy and validate with MD simulations .
Q. What strategies resolve contradictions between experimental and theoretical data?
Answer:
- Iterative Refinement: If docking predicts weak binding but assays show high activity, re-evaluate protonation states or solvation effects in simulations.
- Synchrotron XRD: Resolve crystal structure ambiguities (e.g., unexpected substituent orientations) with high-resolution data .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to reconcile discrepancies between computational and experimental affinity values .
Q. How to design experiments for structure-activity relationship (SAR) studies of fluorinated pyrazoles?
Answer:
- Systematic Substituent Variation: Synthesize analogs with halogens (Cl, Br), methyl, or trifluoromethyl groups at the 3- and 5-positions.
- Free-Wilson Analysis: Statistically correlate substituent properties (e.g., lipophilicity, steric bulk) with bioactivity to identify critical pharmacophores .
- Metabolic Stability Assays: Use liver microsomes to assess the impact of fluorination on pharmacokinetics .
Q. What advanced statistical methods analyze dose-response data in pharmacological studies?
Answer:
- Nonlinear Regression (e.g., Hill Equation): Fit sigmoidal curves to estimate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for robust error analysis .
- Principal Component Analysis (PCA): Reduce dimensionality in multi-parametric datasets (e.g., combining MIC, cytotoxicity, and solubility data) .
- Bayesian Hierarchical Modeling: Account for inter-experiment variability in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
